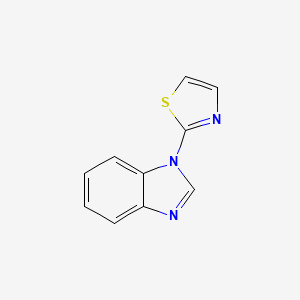
1-(1,3-Thiazol-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while benzimidazoles are fused bicyclic systems consisting of benzene and imidazole rings.
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-yl)-1H-benzimidazole typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another approach is the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group in the benzimidazole ring can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. The compound can inhibit enzymes, block receptors, or interfere with DNA synthesis, depending on its specific structure and functional groups . These interactions can lead to the modulation of biochemical pathways and cellular processes, resulting in its observed biological activities .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)-1H-benzimidazole can be compared with other similar compounds, such as:
Properties
CAS No. |
58856-47-6 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)12-7-13(9)10-11-5-6-14-10/h1-7H |
InChI Key |
ZVDHADHQPMXOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


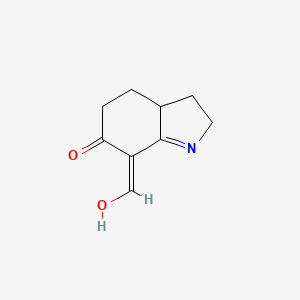
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
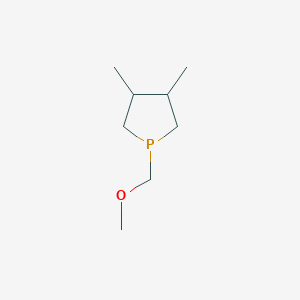
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
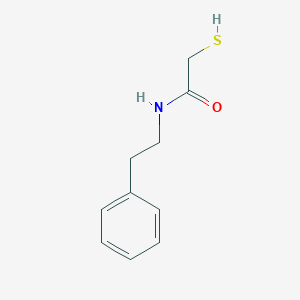
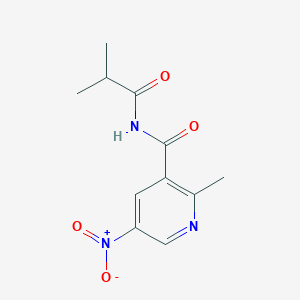
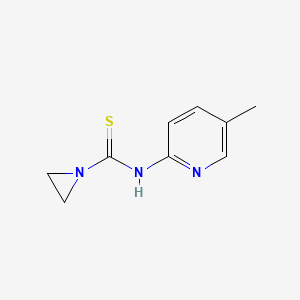

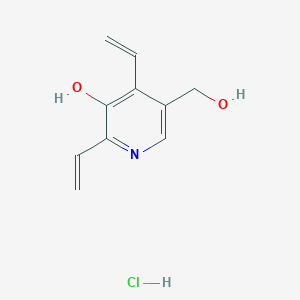
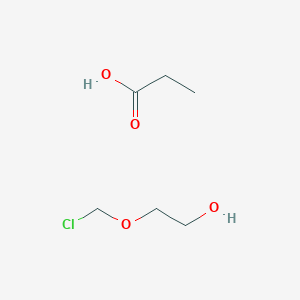
![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
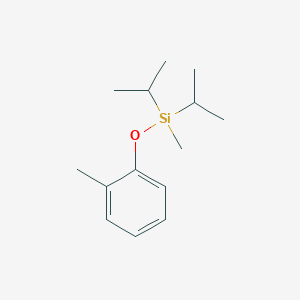
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
